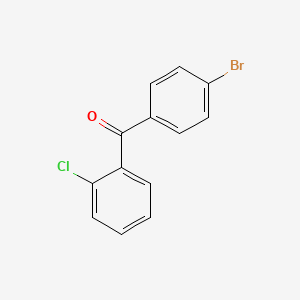

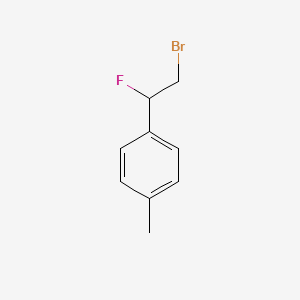

4-Bromo-2'-chlorobenzophenone

描述

Synthesis Analysis

The synthesis of related bromophenol and chlorophenol compounds is often achieved through reactions involving phenol precursors in the presence of bromide or chloride ions. For example, the formation of 2,4,6-tribromophenol results from the chlorination of water containing phenol and bromide ion at a specific pH . Schiff base compounds containing bromo and chloro substituents are synthesized through condensation reactions, as demonstrated by the synthesis of various Schiff bases in the papers . These methods could potentially be adapted for the synthesis of 4-Bromo-2'-chlorobenzophenone by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds is often characterized using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods like density functional theory (DFT) . These studies reveal the crystalline structure, molecular geometry, and intramolecular interactions, such as hydrogen bonding, which are crucial for understanding the stability and reactivity of the compounds. The molecular structure of 4-Bromo-2'-chlorobenzophenone could be similarly analyzed to determine its conformation and electronic properties.

Chemical Reactions Analysis

The papers discuss various chemical reactions involving bromophenols and chlorophenols, including oxidative degradation, chlorination, and photoreaction mechanisms . These reactions lead to the formation of a wide range of products, including dibenzodioxins, dibenzofurans, and other halogenated compounds. The reactivity of bromine and chlorine substituents is highlighted, with bromine often acting as a better leaving group, influencing the yield and type of products formed . The chemical reactions of 4-Bromo-2'-chlorobenzophenone would likely follow similar pathways, with its reactivity being influenced by the presence of both bromo and chloro substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenols and chlorophenols are influenced by their molecular structure and the nature of their substituents. The papers describe how factors such as pH, the presence of other ions like ammonium or bromide, and solvent type can affect the transformation and degradation processes of these compounds . Computational studies provide insights into the electronic properties, vibrational frequencies, and potential for use in nonlinear optical (NLO) materials . The physical and chemical properties of 4-Bromo-2'-chlorobenzophenone would need to be experimentally determined, but they are expected to be similar to those of the related compounds discussed in the papers.

科学研究应用

Photoreaction Mechanisms and Spectroscopy Studies

- Photoreaction Mechanisms: Studies have examined the photoreaction mechanisms of bromophenols like 4-Bromo-2'-chlorobenzophenone, focusing on their behavior in low-temperature matrices. For instance, photoreaction pathways of 2-bromophenol were investigated, providing insights into the formation of various compounds like 4-bromo-2,5-cyclohexadienone through processes like Wolff rearrangement (Akai et al., 2002).

Electrochemistry and Supramolecular Chemistry

- Electrochemical Properties: Research has explored the electrochemical behaviors of compounds like 4-bromobenzophenone. These studies have shown how supramolecular interactions, such as those with cyclodextrins, can influence the electrochemical reduction and reactivity of these compounds (Amatore et al., 2008).

Environmental Chemistry and Disinfection Byproducts

- Transformation in Aquatic Environments: The transformation of bromophenols during processes like chlorination has been extensively studied. This research is crucial for understanding the environmental fate of such compounds in water and wastewater treatment. One study detailed how active chlorine can react with 2,4-dibromophenol, leading to various reaction pathways and products (Xiang et al., 2020).

High-Temperature Pyrolysis and Dioxin Formation

- Pyrolytic Degradation Studies: Investigations into the high-temperature pyrolysis of bromophenol mixtures have provided insights into the formation of bromochlorodibenzo-p-dioxins and furans. These findings are significant for understanding the thermal degradation behavior of such compounds and the potential environmental impact (Evans & Dellinger, 2005).

Pharmacology and Drug Metabolism

- Effects on Receptors: Although related to pharmacology, it is notable that studies have been conducted on the effects of benzophenone metabolites on receptors like glycine and NMDA receptors in rat hippocampal neurons. This research has shown how such compounds can influence neuronal activities, although it falls close to the excluded category of drug use and dosage (Kopanytsia, 2003).

Marine Biology and Anticancer Studies

- Potential Anticancer Activities: Bromophenol derivatives have been investigated for their potential anticancer activities. A study on a novel bromophenol derivative highlighted its effectiveness against human lung cancer cells and the mechanisms involved in its anticancer activity (Guo et al., 2018).

属性

IUPAC Name |

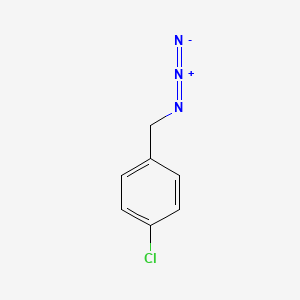

(4-bromophenyl)-(2-chlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrClO/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXCBKESUCSTXNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00458860 | |

| Record name | 4-BROMO-2'-CHLOROBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00458860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2'-chlorobenzophenone | |

CAS RN |

464190-33-8 | |

| Record name | 4-BROMO-2'-CHLOROBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00458860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

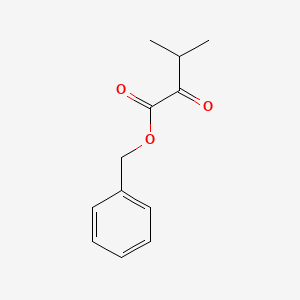

![Tert-butyl 2-bromo-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate](/img/structure/B1280286.png)